N-(3-chloro-4-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
CAS No.: 1021259-85-7
Cat. No.: VC11949073
Molecular Formula: C18H15ClFN3O2S
Molecular Weight: 391.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021259-85-7 |
|---|---|
| Molecular Formula | C18H15ClFN3O2S |
| Molecular Weight | 391.8 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide |
| Standard InChI | InChI=1S/C18H15ClFN3O2S/c19-13-11-12(5-6-14(13)20)21-17(24)4-1-9-23-18(25)8-7-15(22-23)16-3-2-10-26-16/h2-3,5-8,10-11H,1,4,9H2,(H,21,24) |
| Standard InChI Key | DNSSIQQCKBPMKQ-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl |
| Canonical SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
N-(3-chloro-4-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a complex organic compound with a molecular formula of C18H15ClFN3O2S and a molecular weight of 391.8 g/mol . This compound belongs to a class of butanamides, which are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions starting from commercially available reagents. Although specific synthesis details for this compound are not widely documented, similar compounds often require careful control of reaction conditions, such as temperature and solvent choice, to achieve high purity and yield.
Biological Activities and Potential Applications
While specific biological activity data for N-(3-chloro-4-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is limited, compounds with similar structures have shown promise in various biological assays. For instance, pyridazine derivatives have been explored for their antimicrobial and anticancer properties . Further research is needed to fully understand the potential applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume